molecular formula C10H6FNO3 B1629104 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 887408-22-2

5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No. B1629104
CAS RN: 887408-22-2
M. Wt: 207.16 g/mol
InChI Key: XFGIXATUJIHBKW-UHFFFAOYSA-N
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Description

The compound “5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with three carbon atoms, one oxygen atom, and one nitrogen atom . The 3-fluorophenyl group suggests the presence of a phenyl ring (a variant of a benzene ring) where one hydrogen atom is replaced by a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-Fluorophenylboronic acid have been synthesized through various chemical reactions . Protodeboronation of pinacol boronic esters is one such method .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) could be used to calculate the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its stability under various conditions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGIXATUJIHBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628515
Record name 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887408-22-2
Record name 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid

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